molecular formula C10H18O5 B1617689 Diethylene glycol dipropionate CAS No. 6942-59-2

Diethylene glycol dipropionate

Cat. No.: B1617689
CAS No.: 6942-59-2
M. Wt: 218.25 g/mol
InChI Key: YMMVCTFOVNOGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylene glycol dipropionate is an organic compound that belongs to the class of esters. It is formed by the esterification of diethylene glycol with propionic acid. This compound is known for its applications in various industrial processes, particularly as a plasticizer and solvent. It is a colorless, odorless liquid that is miscible with water and many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol dipropionate is synthesized through the esterification reaction between diethylene glycol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, diethylene glycol and propionic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed using a distillation column. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol dipropionate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to diethylene glycol and propionic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: Under oxidative conditions, this compound can undergo oxidation to form diethylene glycol and propionic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Diethylene glycol and propionic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Diethylene glycol and propionic acid.

Scientific Research Applications

Diethylene glycol dipropionate has several scientific research applications across various fields:

    Chemistry: It is used as a solvent and plasticizer in the synthesis of polymers and resins. Its ability to dissolve a wide range of substances makes it valuable in chemical research.

    Biology: this compound is used in the formulation of biological assays and experiments where a stable, non-reactive solvent is required.

    Medicine: It is utilized in the development of pharmaceutical formulations, particularly in topical and transdermal drug delivery systems due to its skin penetration enhancement properties.

    Industry: The compound is widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives. It improves the flexibility and durability of these materials.

Mechanism of Action

The mechanism of action of diethylene glycol dipropionate primarily involves its role as a solvent and plasticizer. As a solvent, it enhances the solubility and stability of various compounds, facilitating their use in different applications. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. The molecular targets and pathways involved include the interaction with polymer matrices and the enhancement of drug solubility and permeability in pharmaceutical applications.

Comparison with Similar Compounds

    Diethylene glycol: A related compound with similar solvent properties but without the ester functional groups.

    Triethylene glycol: Another glycol with additional ethylene oxide units, offering different solubility and hygroscopic properties.

    Propylene glycol dipropionate: A similar ester formed from propylene glycol and propionic acid, used in similar applications but with different physical properties.

Uniqueness: Diethylene glycol dipropionate is unique due to its specific ester structure, which imparts distinct solubility and plasticizing properties. Its ability to act as both a solvent and plasticizer makes it versatile in various industrial and research applications. The presence of two ester groups enhances its compatibility with different polymer systems, making it a preferred choice in the production of flexible plastics and coatings.

Properties

IUPAC Name

2-(2-propanoyloxyethoxy)ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVCTFOVNOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCOCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219578
Record name 2,2'-Oxybisethyl dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-59-2
Record name Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6942-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybisethyl dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylene glycol dipropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Oxybisethyl dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybisethyl dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethylene glycol dipropionate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethylene glycol dipropionate
Reactant of Route 3
Reactant of Route 3
Diethylene glycol dipropionate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethylene glycol dipropionate
Reactant of Route 5
Diethylene glycol dipropionate
Reactant of Route 6
Reactant of Route 6
Diethylene glycol dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.